molecular formula C8H4Cl3N3O B2723030 4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 1823-02-5

4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine

Cat. No. B2723030
CAS RN: 1823-02-5
M. Wt: 264.49
InChI Key: CPYUYGHDINKLDL-UHFFFAOYSA-N
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Description

The compound “4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine” is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1 .


Chemical Reactions Analysis

Oxadiazoles, including “this compound”, have been found to be of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Future Directions

Oxadiazoles, including “4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine”, have a wide range of applications and have been the focus of ongoing research . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Moreover, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

properties

IUPAC Name

3-pyridin-4-yl-5-(trichloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N3O/c9-8(10,11)7-13-6(14-15-7)5-1-3-12-4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYUYGHDINKLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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